molecular formula C22H20O9 B1219356 Epsilon-pyrromycinone CAS No. 21288-61-9

Epsilon-pyrromycinone

Cat. No.: B1219356
CAS No.: 21288-61-9
M. Wt: 428.4 g/mol
InChI Key: RWCVSDKDFSVZNF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of rutilantinone involves several steps. One of the primary methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The detailed synthetic routes and reaction conditions are documented in scientific literature . Industrial production methods may involve scaling up these laboratory procedures to produce rutilantinone in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

Rutilantinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized forms of rutilantinone, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Rutilantinone has been extensively studied for its applications in scientific research. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, rutilantinone’s selective cytotoxicity towards cancer cells makes it a valuable compound for cancer research. It has been used in high-content screening assays to identify potential cancer therapeutics . Additionally, rutilantinone’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism by which rutilantinone exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to induce cytotoxicity in cancer cells by interfering with cellular processes such as DNA replication and repair. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that rutilantinone may interact with proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Rutilantinone can be compared with other similar compounds, such as carboplatin, quinacrine, andrographolide, oxyphenbutazone, and acriflavinium. These compounds also exhibit selective cytotoxicity towards certain cancer cells, but rutilantinone’s unique chemical structure and properties set it apart. For instance, while carboplatin is a well-known chemotherapeutic agent, rutilantinone’s selective toxicity towards MUC16-expressing cells highlights its potential for targeted cancer therapy .

Properties

CAS No.

21288-61-9

Molecular Formula

C22H20O9

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C22H20O9/c1-3-22(30)7-12(25)13-8(17(22)21(29)31-2)6-9-14(19(13)27)20(28)16-11(24)5-4-10(23)15(16)18(9)26/h4-6,12,17,23-25,27,30H,3,7H2,1-2H3

InChI Key

RWCVSDKDFSVZNF-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O

Synonyms

1-hydroxyaklavinone
epsilon-pyrromycinone
Galirubine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epsilon-pyrromycinone
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Reactant of Route 6
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